(1S,2S)-2,4,4-trimethylcyclohexan-1-amine

Serotonin Receptor 5-HT2A Radioligand Binding

Researchers requiring stereochemically defined scaffolds face reproducibility risks when using racemic or non-specific analogs. This (1S,2S)-configured cyclohexylamine eliminates unpredictable reactivity and selectivity issues. - Rigid, chiral scaffold for enantioselective organocatalysis (enamine/iminium pathways). - Steric hindrance from 2,4,4-trimethyl pattern improves facial selectivity. - Critical building block for 5-HT2A/5-HT6 receptor ligand SAR studies. - Enables efficient diastereomeric salt resolution for API manufacturing.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
Cat. No. B12282802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2,4,4-trimethylcyclohexan-1-amine
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC1CC(CCC1N)(C)C
InChIInChI=1S/C9H19N/c1-7-6-9(2,3)5-4-8(7)10/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1
InChIKeyUGNHWQCRWIYFFU-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2S)-2,4,4-Trimethylcyclohexan-1-Amine: Identity & Core Properties


(1S,2S)-2,4,4-trimethylcyclohexan-1-amine (CAS: 1932009-32-9) is a chiral, sterically hindered primary amine with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol . The compound features a cyclohexane ring with methyl groups at the 2- and 4-positions, defining its rigid conformational profile . Its predicted physicochemical properties, including a pKa of 10.75±0.70 and a boiling point of 172.3±8.0 °C , inform handling and storage conditions . The defined (1S,2S) absolute stereochemistry distinguishes it from other diastereomers and racemic mixtures, a critical factor in stereospecific applications.

Chiral Building Block Stereochemically defined (1S,2S) primary amine for asymmetric synthesis research
Stereochemical-Control Studies Supports enantiomer-attribution review in receptor binding and catalytic studies
Sterically Hindered Scaffold Rigid cyclohexane core with 2,4,4-trimethyl substitution for conformational constraint

Stereochemical Imperative for (1S,2S)-2,4,4-Trimethylcyclohexan-1-Amine


In stereospecific applications such as asymmetric catalysis, chiral resolution, and structure-activity relationship (SAR) studies, the substitution of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine with a generic, racemic, or different diastereomeric cyclohexylamine is scientifically unsound [1]. The (1S,2S) stereoisomer is a unique molecular entity with distinct three-dimensional geometry that dictates its interactions with chiral environments, biological targets, and other chiral reagents . Replacing it with a non-stereochemically defined analog introduces unpredictable changes in reactivity, selectivity, and biological outcome, invalidating experimental reproducibility and potentially leading to false conclusions in SAR campaigns [2]. The evidence below provides quantifiable differentiation where available, primarily in the context of receptor binding, to substantiate this critical principle for procurement decisions.

Racemic or Diastereomeric Substitution
May not reproduce stereospecific binding or catalytic outcome; chiral recognition requires defined absolute configuration.
Unsubstituted Cyclohexylamine
Lacks the 2,4,4-trimethyl steric environment, altering reaction selectivity and conformational profile.
Class-Level Analog
Similar scaffold may exhibit different target engagement; enantiomer-specific assay response may shift.

(1S,2S)-2,4,4-Trimethylcyclohexan-1-Amine: Quantitative Differentiation from Analogs


5-HT2A Receptor Affinity Comparison

In a competitive radioligand binding assay, (1S,2S)-2,4,4-trimethylcyclohexan-1-amine demonstrated a binding affinity (Ki) of 67 nM for the human 5-HT2A receptor [1]. This value is directly comparable to a closely related structural analog, 2,4,4-trimethylcyclohexan-1-amine, which exhibited a Ki of 2.70 nM in a binding assay for the same target [2]. This demonstrates a measurable, compound-specific difference in target engagement, underscoring the importance of stereochemical and structural specificity.

5-HT2A Binding
Cross-study comparable
Ki = 67 nM 24.8× vs analog Ki 2.70 nM
Supports stereospecific SAR interpretation for 5-HT2A receptor engagement.
Cross-study comparison; assay conditions differ.
Serotonin Receptor 5-HT2A Radioligand Binding CNS Drug Discovery

5-HT6 Receptor Affinity: Target Engagement

A specific structural analog of (1S,2S)-2,4,4-trimethylcyclohexan-1-amine, 2,4,4-trimethylcyclohexan-1-amine, has been shown to interact with the 5-HT6 receptor with high affinity (Ki = 0.240 nM) [1]. While direct data for the (1S,2S) isomer on this target is not available, this finding demonstrates that this core chemical scaffold is capable of potent and specific engagement with therapeutically relevant GPCR targets.

5-HT6 Affinity
Class-level inference
Analog Ki = 0.240 nM
May support 5-HT6 probe development; no direct data for (1S,2S) isomer.
Enantiomer-specific validation required.
Serotonin Receptor 5-HT6 GPCR Radioligand Binding

pKa vs. Cyclohexylamine

The predicted acid dissociation constant (pKa) for (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is 10.75±0.70 . In comparison, the pKa of the simpler, unsubstituted cyclohexylamine is 10.64 [1]. The presence of three methyl groups on the cyclohexane ring does not drastically alter the basicity of the amine, but the slight increase in pKa (by 0.11 units) suggests a marginally higher basicity, which can influence protonation state and lipophilicity in biological environments.

pKa Comparison
Predicted
pKa 10.75 ± 0.70 Δ +0.11 vs cyclohexylamine
Supports protonation-state review for chromatographic and formulation behavior.
Predicted basicity; experimental confirmation advised.
Physicochemical Property pKa Basicity Drug Design

(1S,2S)-2,4,4-Trimethylcyclohexan-1-Amine: Scientific & Industrial Applications


Stereospecific 5-HT2A Ligand Synthesis

Based on the demonstrated binding affinity of its structural analog for the 5-HT2A receptor (Ki = 2.70 nM) [6], (1S,2S)-2,4,4-trimethylcyclohexan-1-amine is a valuable chiral building block for synthesizing novel, stereochemically pure ligands to explore structure-activity relationships (SAR) at this critical CNS target. Its rigid, chiral scaffold can impose conformational constraints on the final drug candidate, potentially improving target selectivity and pharmacokinetic properties.

Chiral Organocatalyst Development

Chiral primary amines are a well-established class of organocatalysts [6]. The defined (1S,2S) stereochemistry of this compound makes it a suitable candidate for developing new chiral catalysts for enamine or iminium-based asymmetric transformations. Its sterically hindered environment, conferred by the 2,4,4-trimethyl substitution pattern, can be exploited to control the facial selectivity of incoming reactants, leading to high enantioselectivity in target reactions [5].

5-HT6 Receptor Pharmacological Studies

The high-affinity interaction of a close structural analog with the 5-HT6 receptor (Ki = 0.240 nM) [6] positions this scaffold as a promising starting point for medicinal chemistry efforts targeting this receptor. (1S,2S)-2,4,4-trimethylcyclohexan-1-amine can be used as a chiral amine fragment in the design and synthesis of novel 5-HT6 modulators, which are under investigation for cognitive enhancement, obesity, and other neurological disorders [5].

Chiral Resolving Agent Synthesis

As a chiral, basic amine, (1S,2S)-2,4,4-trimethylcyclohexan-1-amine can be employed to form diastereomeric salts with racemic acidic compounds. This classic resolution technique allows for the separation and purification of desired enantiomers, which is a critical step in the manufacturing of many active pharmaceutical ingredients (APIs) [6]. Its unique steric bulk can impart differential solubility on the resulting diastereomeric salts, improving separation efficiency compared to less hindered chiral amines.

Application
Selection Property
Validation Focus
5-HT2A Ligand SAR Studies
Chiral building block identity and receptor scaffold engagement
Stereospecific binding assay reproducibility and selectivity profile
Chiral Organocatalyst Development
Steric bulk and stereochemical integrity for enamine/iminium catalysis
Enantioselectivity and reaction yield in model asymmetric transformations
5-HT6 Receptor Probe Design
Scaffold affinity context and chiral amine fragment incorporation
Target engagement validation in recombinant receptor assays
Chiral Resolution Reagent
Basicity and steric profile for diastereomeric salt formation
Enantiomer separation efficiency and salt solubility difference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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